NNRTI Scaffold: Furo[3,2-d]pyrimidine Delivers Superior hERG Safety Margin vs. Rilpivirine (DAPY Scaffold)
Through a scaffold-hopping strategy, a furo[3,2-d]pyrimidine derivative (Compound 10) was compared directly against the clinical diarylpyrimidine (DAPY) NNRTI rilpivirine (RPV). The furo[3,2-d]pyrimidine compound demonstrated a profound reduction in hERG potassium channel inhibition, a critical cardiac safety liability of RPV [1]. Specifically, while RPV inhibited hERG with an IC50 of 0.50 μmol/L, the furo[3,2-d]pyrimidine analog exhibited an IC50 greater than 30 μmol/L, representing a >60-fold improvement in safety margin [1]. This enhanced safety was coupled with a striking increase in selectivity index (SI = CC50/EC50) to 161,580 compared to 3,989 for RPV, driven by both improved antiviral potency (EC50 = 1.9 nmol/L vs. wild-type HIV-1) and reduced cytotoxicity (CC50 = 314.8 μmol/L) [1].
| Evidence Dimension | hERG channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 30 μmol/L (Furo[3,2-d]pyrimidine derivative 10) |
| Comparator Or Baseline | IC50 = 0.50 μmol/L (Rilpivirine, DAPY scaffold) |
| Quantified Difference | >60-fold reduction in hERG inhibition |
| Conditions | hERG potassium channel inhibition assay; Compound 10 synthesized via scaffold hopping from DAPY core |
Why This Matters
For teams developing next-generation NNRTIs, this scaffold offers a path to maintain or improve antiviral potency while mitigating the dose-limiting hERG cardiotoxicity that constrains rilpivirine's therapeutic window.
- [1] Guo, J. et al. (2026). Scaffold hopping yields novel furo[3,2-d]pyrimidine NNRTIs with optimized antiviral potency, enhanced selectivity, and reduced hERG liability. Arabian Journal of Chemistry, 19(1), 106160. View Source
